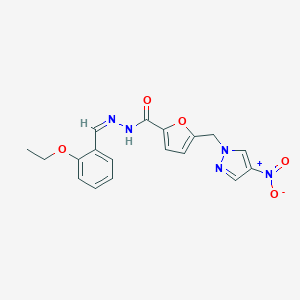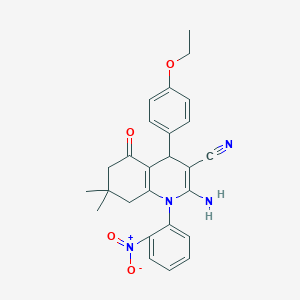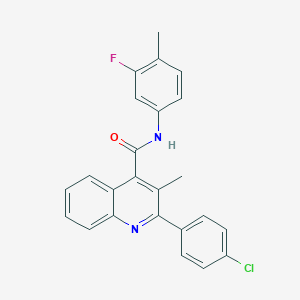
N'-(2-ethoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(Z)-(2-ethoxyphenyl)methylidene]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a pyrazole ring, and a hydrazide group, making it a versatile molecule for chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2-ethoxyphenyl)methylidene]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide typically involves the condensation of 2-ethoxybenzaldehyde with 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
N’-[(Z)-(2-ethoxyphenyl)methylidene]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
N’-[(Z)-(2-ethoxyphenyl)methylidene]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Possible applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-[(Z)-(2-ethoxyphenyl)methylidene]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Indole derivatives
Uniqueness
N’-[(Z)-(2-ethoxyphenyl)methylidene]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide is unique due to its combination of a furan ring, a pyrazole ring, and a hydrazide group. This structural arrangement provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds.
属性
分子式 |
C18H17N5O5 |
|---|---|
分子量 |
383.4g/mol |
IUPAC 名称 |
N-[(Z)-(2-ethoxyphenyl)methylideneamino]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H17N5O5/c1-2-27-16-6-4-3-5-13(16)9-19-21-18(24)17-8-7-15(28-17)12-22-11-14(10-20-22)23(25)26/h3-11H,2,12H2,1H3,(H,21,24)/b19-9- |
InChI 键 |
JVOXOTFGDSHJGT-OCKHKDLRSA-N |
手性 SMILES |
CCOC1=CC=CC=C1/C=N\NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
规范 SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B445301.png)
![4-[5-(4-BROMOPHENYL)-2-FURYL]-N-(5-BROMO-2-PYRIDYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B445303.png)
![N-(1-adamantyl)-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B445304.png)
![N-(4-{N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B445305.png)

![N-(3-{N-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B445307.png)
![N-(1-adamantyl)-2-[(4-chlorophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B445311.png)
![2-(4-chlorophenyl)-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}acetohydrazide](/img/structure/B445314.png)
![N-(4-{N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-(4-chloro-2-methylphenoxy)propanamide](/img/structure/B445315.png)
![2,2-dichloro-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B445317.png)

![2-[(2,6-Difluorobenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B445319.png)
![Ethyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B445322.png)

